1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol
Description
Properties
IUPAC Name |
1-benzyl-5-methyl-3,6-dihydro-2H-pyridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVWHREPWIIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCN(C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192466 | |
| Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-75-1 | |
| Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol can be achieved through several methods. One common approach involves the reduction of pyridinium salts. For instance, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .
Scientific Research Applications
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in the body, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Tetrahydropyridine derivatives vary widely in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis of key analogues:
Key Differences and Implications
- Substituent Position and Functionality: The 5-methyl group in the target compound contrasts with the 4-methyl isomer (), which lacks a hydroxyl group. Positional isomerism may influence metabolic stability or receptor binding, though direct comparative data are lacking. The fluorinated derivative’s antitumor activity highlights the role of electronegative substituents in modulating biological effects .
Synthetic Accessibility :
- Biological Activity: Neurotoxicity: MPTP’s fully unsaturated 5,6-bond and phenyl group facilitate conversion to the neurotoxin MPP+, which selectively destroys dopaminergic neurons . In contrast, the target compound’s hydroxyl and benzyl groups may hinder such bioactivation pathways. Antitumor Potential: Fluorinated tetrahydropyridinols () exhibit antiproliferative effects via CDK7 inhibition, suggesting that electron-withdrawing groups (e.g., fluorine, tosyl) enhance cytotoxicity .
Physicochemical and Commercial Considerations
Biological Activity
1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol (CAS No. 2007909-75-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 203.28 g/mol
- Purity : >95%
- PubChem CID : 68193051
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to exhibit activity through the modulation of acetylcholine and dopamine receptors, which are critical in neurological functions.
Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties. For instance, studies have shown that tetrahydropyridine derivatives can protect against neurotoxicity induced by oxidative stress and neuroinflammation .
Acetylcholinesterase Inhibition
One of the notable pharmacological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. The IC values for related compounds have been reported to be in the low micromolar range, suggesting that this compound could also exhibit similar inhibitory effects .
| Compound | AChE IC (μM) |
|---|---|
| Compound A | 0.223 |
| Compound B | 0.047 |
| This compound | TBD |
Dopaminergic Activity
The compound may also influence dopaminergic pathways. Similar tetrahydropyridine derivatives have shown promise in enhancing dopamine release and receptor activation . This activity could be beneficial in treating conditions like Parkinson's disease.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the benzyl group and the methyl substituent on the tetrahydropyridine ring can significantly alter biological activity.
Key Findings from SAR Studies
- Substituent Variations : The presence of electron-donating or withdrawing groups on the benzyl moiety affects receptor binding affinity.
- Ring Modifications : Alterations in the tetrahydropyridine structure can enhance stability and bioavailability.
Neuroprotection in Animal Models
In a study examining the neuroprotective effects of similar tetrahydropyridine compounds in a mouse model of Alzheimer's disease, compounds demonstrated significant reductions in amyloid-beta plaques and improved cognitive function . While specific data on this compound is limited, these findings suggest potential therapeutic avenues.
Cytotoxicity Testing
Cytotoxicity assays conducted on human cell lines (e.g., HepG2 and SH-SY5Y) showed that related compounds did not exhibit significant toxicity at concentrations up to 25 μM . This suggests a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-ol, and how do reaction conditions influence yield and purity?
- Answer : Synthesis often involves cyclocondensation of substituted amines or ketones with aldehydes under reflux in ethanol or methanol, followed by recrystallization (e.g., DMF–EtOH mixtures for purification). For example, analogous tetrahydropyrimidine syntheses use reflux conditions with zeolite-supported catalysts to enhance regioselectivity . Key challenges include controlling the stereochemistry at the tetrahydropyridine ring and minimizing byproducts like over-oxidized pyridinium derivatives.
Q. How is the stereochemical configuration of the tetrahydropyridine ring (e.g., chair vs. boat conformations) characterized, and what techniques validate structural assignments?
- Answer : Single-crystal X-ray diffraction (e.g., as applied in ) is the gold standard for resolving stereochemistry. Complementary methods include - and -NMR spectroscopy to analyze coupling constants and NOE effects, alongside computational modeling (DFT) to predict stable conformers .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions, particularly at the hydroxyl and benzyl-substituted positions?
- Answer : The hydroxyl group at position 4 acts as a hydrogen-bond donor, influencing reactivity in electrophilic substitutions. For example, benzyl groups stabilize intermediates via resonance, while the methyl group at position 5 sterically hinders axial attack. Kinetic studies (e.g., using Hammett plots) can quantify electronic effects of substituents on reaction rates .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium between the enol and keto forms of the hydroxyl group in this compound?
- Answer : Polar solvents (e.g., DMSO) stabilize the enol form due to hydrogen-bonding interactions, while nonpolar solvents favor the keto tautomer. Variable-temperature NMR and UV-Vis spectroscopy are used to monitor equilibrium shifts, with thermodynamic parameters (ΔH, ΔS) calculated via van’t Hoff analysis .
Data Analysis and Contradictions
Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be resolved methodologically?
- Answer : Contradictions often arise from impurities or polymorphic forms. Reproducible solubility profiles require standardized protocols:
- Step 1 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Step 2 : Characterize polymorphs using PXRD and DSC.
- Step 3 : Measure solubility in buffered solutions (e.g., pH 6.5 ammonium acetate, as in ) under controlled temperature .
Q. What strategies address discrepancies in biological activity data across in vitro vs. in vivo studies for this compound?
- Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Advanced approaches include:
- Metabolite profiling : LC-MS/MS to identify degradation products.
- Prodrug design : Mask the hydroxyl group (e.g., acetylation) to enhance membrane permeability, followed by enzymatic activation in vivo .
Methodological Optimization
Q. What chromatographic techniques are optimal for separating this compound from structurally similar byproducts?
- Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) provides baseline separation. For chiral resolution, use a Chiralpak IA column with hexane/isopropanol mobile phases .
Advanced Characterization
Q. How can computational models (e.g., molecular docking) predict the interaction of this compound with biological targets like monoamine oxidases or GPCRs?
- Answer : Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., MAO-B PDB: 2V5Z) can map binding affinities. Key parameters include:
- Ligand preparation : Optimize protonation states at physiological pH.
- Scoring functions : Compare binding energies of the hydroxyl vs. keto tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
